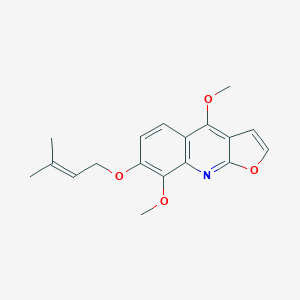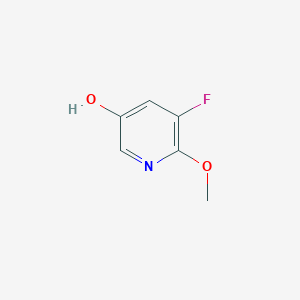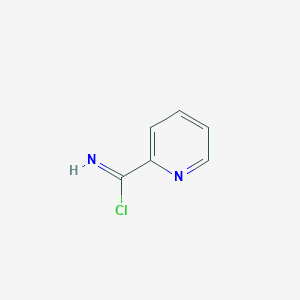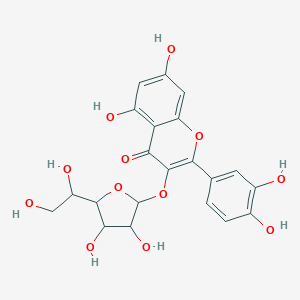
2,3-ジフルオロピリジン
概要
説明
2,3-Difluoropyridine is a chemical compound of the pyridine family, a six-membered aromatic heterocycle, with two fluorine atoms at positions 2 and 3. It is a colorless liquid with a boiling point of 102°C and a melting point of -47°C. It is used in a variety of organic synthesis reactions, including the preparation of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the production of polymers.
科学的研究の応用
フッ素化ビルディングブロック
2,3-ジフルオロピリジンは、さまざまな化学化合物の合成におけるフッ素化ビルディングブロックとして使用されます . この化合物にフッ素原子が存在することで、ユニークな物理的、化学的、生物学的特性が得られ、新素材の開発に役立つ成分となっています .
フルオロピリジンの合成
2,3-ジフルオロピリジンは、フルオロピリジンの合成において重要な役割を果たしています . フルオロピリジンは、塩基性が低下し、通常は塩素化または臭素化された類似体よりも反応性が低いことが知られています . フルオロピリジンの選択的合成は依然として難しい課題であり、2,3-ジフルオロピリジンはこれらのプロセスで頻繁に使用されます .
ポリフルオロピリジンの合成
単一のフルオロピリジンに加えて、2,3-ジフルオロピリジンはポリフルオロピリジンの合成にも使用されます . これらの化合物は、複数のフッ素原子を含んでおり、芳香族環に強い電子求引置換基が存在することで、興味深く珍しい特性を示します .
ペルフルオロアルキルピリジンの合成
2,3-ジフルオロピリジンは、ペルフルオロアルキルピリジンの合成に使用されます . これらの化合物は、複数のフッ素原子を含んでおり、そのユニークな特性により、さまざまな用途で使用されています .
F18置換ピリジンの合成
2,3-ジフルオロピリジンは、さまざまな生物学的用途における潜在的なイメージング剤として特に注目されているF18置換ピリジンの合成に使用されます
Safety and Hazards
2,3-Difluoropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
将来の方向性
Fluoropyridines, including 2,3-Difluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .
作用機序
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with targets and the resulting changes.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its liquid form and density (1265 g/mL at 25 °C) , may influence its bioavailability.
Result of Action
The presence of fluorine atoms in the compound could potentially lead to unique physical, biological, and environmental properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Difluoropyridine. For instance, it should be stored in a cool, dry place, away from fire sources and incompatible substances . During use, good ventilation should be maintained . In case of a fire involving this material, dry powder or carbon dioxide extinguishers should be used .
特性
IUPAC Name |
2,3-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-2-1-3-8-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLEPMNNPZAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382486 | |
| Record name | 2,3-Difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1513-66-2 | |
| Record name | 2,3-Difluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic routes to obtain 2,3-Difluoropyridine?
A1: 2,3-Difluoropyridine is commonly synthesized from readily available starting materials like 2,3,5-Trichloropyridine. One approach involves reacting 2,3,5-Trichloropyridine with potassium fluoride or cesium fluoride in an ionic liquid, leading to the selective substitution of chlorine atoms with fluorine. [] This method offers advantages such as enhanced reaction rates and improved yields compared to traditional methods. Alternative synthetic routes, such as those employing lithium diisopropylamide (LDA) for regioselective functionalization at different positions of the pyridine ring, have also been explored. [, ]
Q2: How does the structure of 2,3-Difluoropyridine influence its reactivity?
A2: The presence of two fluorine atoms at the 2- and 3-positions of the pyridine ring significantly influences the molecule's reactivity. Fluorine's high electronegativity makes the adjacent carbon atoms electron-deficient, promoting nucleophilic aromatic substitution reactions. [] This property allows for the introduction of various functional groups, expanding the structural diversity of molecules accessible from 2,3-Difluoropyridine.
Q3: What are the key applications of 2,3-Difluoropyridine derivatives?
A3: One of the most notable applications of 2,3-Difluoropyridine is in the synthesis of Chodinafop-propargyl, a potent herbicide. [, ] 2,3-Difluoropyridine serves as a key intermediate, undergoing reactions with (R)-2-(p-hydroxyphenoxy)-propionic acid and propargyl chloride to yield the final product. Additionally, 2,3-Difluoropyridine derivatives have been investigated as potential building blocks for pharmaceutical compounds, particularly in the development of novel herbicides and insecticides. []
Q4: How do "guest" molecules influence the properties of materials incorporating 2,3-Difluoropyridine?
A4: Research has shown that the incorporation of 2,3-Difluoropyridine as a "guest" molecule in crystal structures of organic (super)conductors can impact their conducting properties. [] The size and shape of these "guest" molecules influence the crystal packing and intermolecular interactions, ultimately affecting the material's electrical conductivity. For instance, incorporating 2,3-Difluoropyridine alongside bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and iron oxalate anions results in materials exhibiting metallic conductivity down to low temperatures. []
Q5: What analytical techniques are commonly used to characterize 2,3-Difluoropyridine and its derivatives?
A5: Various analytical techniques are employed to characterize 2,3-Difluoropyridine and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in determining the structure and purity of synthesized compounds. [, ] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess the purity of synthesized 2,3-Difluoropyridine derivatives, particularly in the context of herbicide production. [, ] Additionally, infrared (IR) spectroscopy and mass spectrometry (MS) provide valuable information about the functional groups and molecular weight of the synthesized compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)
![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)











